Ellipticine hydrochloride

Vue d'ensemble

Description

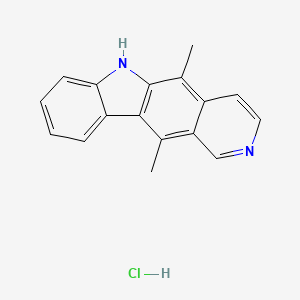

Ellipticine (chlorhydrate) est un alcaloïde tétracyclique extrait pour la première fois des arbres des espèces Ochrosia elliptica et Rauvolfia sandwicensis. Il est connu pour ses puissantes propriétés antinéoplasiques, principalement en raison de sa capacité à s'intercaler dans l'ADN et à inhiber l'enzyme topoisomérase II

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La première synthèse de l'ellipticine a été rapportée par Robert Burns Woodward en 1959 . La voie de synthèse implique la formation de la structure tétracyclique par une série de réactions, notamment des étapes de cyclisation et de condensation. Une méthode courante implique l'utilisation d'indole et d'hexane-2,5-dione en conditions acides pour former le 1,4-diméthylcarbazole, qui est ensuite traité pour donner de l'ellipticine .

Méthodes de production industrielle

La production industrielle de l'ellipticine implique généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessite un contrôle rigoureux des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques avancées telles que la chromatographie et la cristallisation est courante pour purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

L'ellipticine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou de réduire sa toxicité .

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'ellipticine, tels que la 9-hydroxyellipticine et la 9-méthoxyellipticine. Ces dérivés présentent souvent une activité biologique accrue et une toxicité réduite par rapport au composé parent .

Applications de la recherche scientifique

Ellipticine (chlorhydrate) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition enzymatique.

Biologie : Investigé pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Mécanisme d'action

L'ellipticine exerce ses effets principalement par intercalation dans l'ADN, ce qui perturbe la fonction normale de la molécule d'ADN. Cette intercalation augmente la densité superhélicoïdale de l'ADN et inhibe l'enzyme topoisomérase II, empêchant la réplication et la transcription de l'ADN . De plus, l'ellipticine peut former des adduits d'ADN covalents après activation enzymatique par les cytochromes P450 et les peroxydases, contribuant ainsi à son activité antitumorale .

Applications De Recherche Scientifique

Cancer Treatment

Mechanism of Action

Ellipticine hydrochloride has demonstrated significant anticancer activity across various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits cell proliferation.

- In vitro Studies : Research indicates that this compound effectively reduces cell viability in cancer cell lines such as DU145 (prostate cancer) and others. The compound's IC50 values show a marked potency, especially when compared to other chemotherapeutic agents.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| DU145 (Prostate) | 5.0 | Significant reduction in viability |

| K1 (Malaria) | 0.5 | Comparable to chloroquine |

| Leishmania | Moderate | Limited activity |

Case Studies

- Prostate Cancer : A study demonstrated that this compound reduces the proliferation of DU145 cells significantly, with over 90% inhibition at concentrations above 20 μM .

- Malaria Treatment : In vitro assays against multidrug-resistant Plasmodium falciparum showed that this compound had an IC50 of 0.5 μM, indicating its potential as an antimalarial agent .

Antimicrobial Activity

This compound has been investigated for its antibacterial properties, particularly against multidrug-resistant strains.

Mechanism of Action

The compound exhibits antibacterial effects by targeting bacterial topoisomerases, similar to its action on human cells.

- Antibacterial Efficacy : Studies have shown that this compound is effective against Escherichia coli and Streptococcus suis, with notable improvements in survival rates in infected animal models.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli (MCR-1 positive) | 4 μg/mL | Significant reduction in bacterial load |

| Streptococcus suis | 2 μg/mL | Improved survival rate in mice |

Case Studies

- Colistin-Resistant E. coli : A study revealed that this compound significantly decreased bacterial counts in infected mice, demonstrating its potential as a treatment option against colistin-resistant infections .

- Streptococcus suis : Research indicated that this compound inhibited the hemolytic activity of suilysin, a virulence factor, thereby reducing inflammation and improving survival rates in infected subjects .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are crucial in managing infections and related complications.

Mécanisme D'action

Ellipticine exerts its effects primarily through intercalation with DNA, which disrupts the normal function of the DNA molecule. This intercalation increases the superhelical density of the DNA and inhibits the enzyme topoisomerase II, preventing the replication and transcription of DNA . Additionally, ellipticine can form covalent DNA adducts following enzymatic activation by cytochromes P450 and peroxidases, further contributing to its antitumor activity .

Comparaison Avec Des Composés Similaires

L'ellipticine est unique parmi les composés similaires en raison de ses puissantes propriétés d'intercalation de l'ADN et d'inhibition de la topoisomérase II. Les composés similaires comprennent :

9-Hydroxyellipticine : Un dérivé ayant une activité cytotoxique accrue.

9-Méthoxyellipticine : Un autre dérivé ayant une activité biologique améliorée.

Dérivés du carbazole : Des composés contenant le squelette du carbazole, qui présentent diverses activités biologiques telles que des propriétés antimicrobiennes, anti-inflammatoires et antioxydantes.

L'ellipticine se démarque par sa forte affinité de liaison à l'ADN et la présence d'atomes d'azote dans son cycle aromatique, qui peuvent être facilement protonés, ce qui améliore ses propriétés intercalatives .

Activité Biologique

Ellipticine hydrochloride (EH) is a natural alkaloid derived from the leaves of Apocynaceae plants, known for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article presents a comprehensive overview of the biological activity of EH, highlighting its anticancer, antibacterial, and anti-inflammatory properties, supported by research findings and case studies.

Anticancer Activity

Ellipticine has been extensively studied for its anticancer properties, primarily due to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Key Findings:

- Cell Lines Affected: EH has shown potent cytotoxic effects against various cancer cell lines, including:

- Mechanism of Action: The primary mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, leading to cell cycle arrest at the G2 phase .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.5 |

| HL-60 | 1.0 |

| CCRF-CEM | 1.5 |

| IMR-32 | 3.0 |

Antibacterial Activity

Recent studies have revealed the antibacterial potential of EH against multidrug-resistant bacteria, particularly Escherichia coli and Streptococcus suis. The compound exhibits both direct antibacterial effects and antihemolysin activity.

Key Findings:

- Mechanism of Action: EH binds to bacterial targets, disrupting cellular functions and reducing bacterial load in infected tissues. It also shows synergy when combined with colistin against colistin-resistant strains .

- In Vivo Studies: In mouse models infected with E. coli, EH treatment significantly decreased bacterial titers and improved survival rates compared to untreated controls .

Table 2: Efficacy of this compound Against Bacterial Infections

| Bacterial Strain | Treatment Outcome | Survival Rate (%) |

|---|---|---|

| Colistin-resistant E. coli | Reduced bacterial load | 80 |

| S. suis | Enhanced survival in mice | 75 |

Anti-inflammatory Properties

EH also exhibits anti-inflammatory effects by modulating immune responses. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models.

Key Findings:

- Mechanism: The compound targets the JNK/AP-1 signaling pathway, which is crucial for inflammatory responses .

- Research Evidence: Studies indicate that EH can reduce inflammation in macrophages activated by lipopolysaccharides .

Case Studies

- Colistin-resistant E. coli Infection:

- S. suis Infection:

Propriétés

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBNVARERCGCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

519-23-3 (Parent) | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80187348 | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33668-12-1, 5081-48-1 | |

| Record name | Ellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellipticine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.